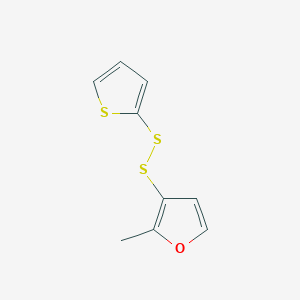
2-Methyl-3-furyl 2-thienyl disulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-furyl 2-thienyl disulphide is an organic compound with the molecular formula C9H8OS3 It is a sulfur-containing heterocyclic compound that features both furan and thiophene rings connected by a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-furyl 2-thienyl disulphide typically involves the formation of a disulfide bond between 2-methyl-3-furyl and 2-thienyl groups. One common method is the oxidative coupling of thiols. For instance, 2-methyl-3-furyl thiol and 2-thienyl thiol can be oxidized using reagents like iodine or hydrogen peroxide under mild conditions to form the disulfide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on minimizing by-products and ensuring environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-furyl 2-thienyl disulphide can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The furan and thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the furan and thiophene rings.
Applications De Recherche Scientifique
2-Methyl-3-furyl 2-thienyl disulphide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of flavor and fragrance compounds due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-furyl 2-thienyl disulphide involves its interaction with biological molecules through its reactive disulfide bond. This bond can undergo redox reactions, leading to the formation of thiols or other reactive species. These interactions can modulate various molecular targets and pathways, including enzyme inhibition and activation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furfuryl 2-methyl-3-furyl disulfide: Similar structure but with a furfuryl group instead of a thienyl group.
Bis(2-Methyl-3-furyl) disulfide: Contains two 2-methyl-3-furyl groups connected by a disulfide bond.
Methyl 2-methyl-3-furyl disulfide: Contains a methyl group instead of a thienyl group.
Uniqueness
2-Methyl-3-furyl 2-thienyl disulphide is unique due to the presence of both furan and thiophene rings, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
137717-87-4 |
|---|---|
Formule moléculaire |
C9H8OS3 |
Poids moléculaire |
228.4 g/mol |
Nom IUPAC |
2-methyl-3-(thiophen-2-yldisulfanyl)furan |
InChI |
InChI=1S/C9H8OS3/c1-7-8(4-5-10-7)12-13-9-3-2-6-11-9/h2-6H,1H3 |
Clé InChI |
ZFBKAHLRVLZPJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CO1)SSC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


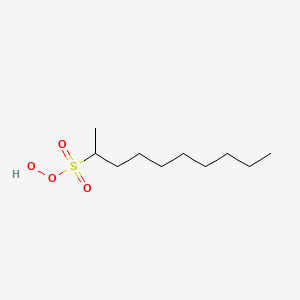
![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)

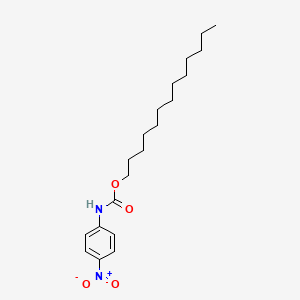
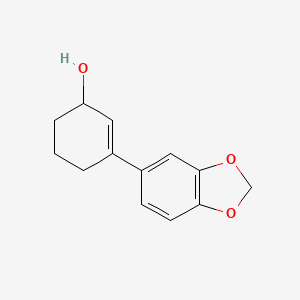


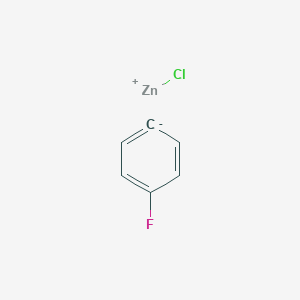

![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)
![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)

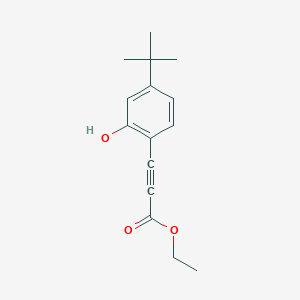
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)
